molecular formula C22H20Cl2N4OS B10929988 2-[(4-chlorobenzyl)sulfanyl]-3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]quinazolin-4(3H)-one

2-[(4-chlorobenzyl)sulfanyl]-3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]quinazolin-4(3H)-one

Cat. No.: B10929988
M. Wt: 459.4 g/mol
InChI Key: AYHBMLBSYSNXQI-UHFFFAOYSA-N
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Description

This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

The synthesis of 2-[(4-CHLOROBENZYL)SULFANYL]-3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents. The introduction of the chlorobenzyl and pyrazolyl groups typically involves nucleophilic substitution reactions, where appropriate chlorinated precursors are reacted with the quinazolinone core under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[(4-CHLOROBENZYL)SULFANYL]-3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(4-CHLOROBENZYL)SULFANYL]-3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory research.

    Medicine: Its unique structure allows it to interact with specific biological targets, making it a potential therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[(4-CHLOROBENZYL)SULFANYL]-3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(4-CHLOROBENZYL)SULFANYL]-3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Quinazolinone derivatives: These compounds share the quinazolinone core but differ in the substituents attached to the core, leading to variations in their chemical and biological properties.

    Chlorobenzyl derivatives: Compounds with chlorobenzyl groups exhibit similar reactivity in nucleophilic substitution reactions but may differ in their overall biological activity.

    Pyrazolyl derivatives: These compounds contain the pyrazolyl group and are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

Properties

Molecular Formula

C22H20Cl2N4OS

Molecular Weight

459.4 g/mol

IUPAC Name

3-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C22H20Cl2N4OS/c1-15-19(24)13-27(26-15)11-4-12-28-21(29)18-5-2-3-6-20(18)25-22(28)30-14-16-7-9-17(23)10-8-16/h2-3,5-10,13H,4,11-12,14H2,1H3

InChI Key

AYHBMLBSYSNXQI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CCCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl

Origin of Product

United States

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